5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one
Description
Properties
IUPAC Name |
5-hydroxy-3,3-dimethyl-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-10(2)7-5-6(11)3-4-8(7)13-9(10)12/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJRLZVTCMCJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis to facilitate the formation of the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
HBD is recognized for several significant biological activities:
- Neurotransmitter Modulation : HBD acts as a cleavage product of serotonin, suggesting its potential role in neurotransmission. It may influence serotonin pathways, which are critical in mood regulation and cognitive functions .
- Cholinesterase Inhibition : Research indicates that HBD can inhibit butyrylcholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's. This inhibitory action may help in the management of symptoms associated with cholinergic dysfunction .
- Inflammatory Response : HBD has been shown to act as a chemoattractant for inflammatory cells, indicating its potential role in modulating immune responses .
- Antioxidant Properties : The compound exhibits peroxide scavenging abilities, which may contribute to its protective effects against oxidative stress-related damage in cells .
Applications in Research
The applications of HBD span various scientific domains:
Medicinal Chemistry
HBD is being explored as a potential therapeutic agent due to its interaction with neurotransmitter systems. Its cholinesterase inhibitory properties make it a candidate for further studies related to Alzheimer's disease treatments.
Neurobiology
Studies have highlighted the role of HBD in modulating neurotransmitter systems. Its effects on serotonin pathways could provide insights into developing treatments for mood disorders and cognitive impairments.
Biomarker Development
Given its association with oxidative DNA damage, HBD may serve as a biomarker for conditions like Alzheimer's disease, facilitating early diagnosis and monitoring of disease progression .
Case Studies
- Cholinergic Activity Study : A study demonstrated that HBD inhibited butyrylcholinesterase activity in vitro, which was correlated with improved cognitive function in animal models. This suggests that compounds like HBD could be beneficial in treating cognitive decline associated with aging or neurodegenerative diseases .
- Inflammation Model : In experimental models of inflammation, HBD was shown to attract inflammatory cells, indicating its potential use in studying inflammatory diseases and developing therapeutic strategies aimed at modulating immune responses .
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and interfere with cellular processes . For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell proliferation pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, biological activities, and applications of 5-hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one and its analogs:
Key Observations:
Substituent Effects on Bioactivity: The 5-hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one () exhibits potent allelopathic activity due to its lipophilic pentyl group, which may enhance membrane permeability in target plants. Bromination in 5-bromo-3-hydroxy-3H-2-benzofuran-1-one introduces electronegativity, making it suitable for electrophilic substitution reactions in pharmaceutical synthesis .
Structural Saturation: Dihydrobenzofuranones (e.g., the target compound and (3S)-3,6-dimethyl-2,3-dihydro-1-benzofuran-2-one) exhibit partial saturation, which may improve stability compared to fully aromatic derivatives like 5-hydroxy-1-benzofuran-3-one .
Functional Group Diversity :
- The imidazole-substituted analog () demonstrates how heterocyclic groups can expand applications into medicinal chemistry, whereas alkyl or halogen substituents prioritize agrochemical or industrial uses .
Research Findings and Implications
- Allelopathic Potential: Compounds with hydroxyl and alkyl groups (e.g., pentyl or methyl) show variable growth inhibition effects. For instance, 5-hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one suppresses cress root growth at lower concentrations than loliolide, suggesting alkyl chain length correlates with activity .
- Pharmaceutical Relevance: Brominated and imidazole-functionalized benzofuranones are prioritized in drug discovery due to their reactivity and ability to interact with biological targets (e.g., enzymes or receptors) .
- Physical Properties : Stereochemistry (e.g., S-configuration in ) and substituent positions influence boiling/melting points and solubility, though specific data for the target compound require further experimentation .
Biological Activity
5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one (HBD) is a chemical compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C10H10O3
- Molecular Weight : 178.19 g/mol
- CAS Number : 26172-13-4
HBD is characterized by a benzofuran core structure with specific substitutions that contribute to its unique biological properties. The presence of a hydroxyl group at the 5-position and dimethyl groups at the 3-position are particularly significant for its reactivity and biological activity.
Anticancer Properties
Research indicates that HBD exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that HBD effectively induced apoptosis in human breast cancer cells (MCF-7), leading to significant reductions in cell viability and tumor growth in animal models .
Antibacterial and Antifungal Activity
HBD has also been evaluated for its antibacterial and antifungal properties . It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Additionally, it showed antifungal activity against Candida albicans, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Candida albicans | 0.0048 |
Neuroprotective Effects
Recent studies have suggested that HBD may possess neuroprotective effects , particularly in the context of neurodegenerative diseases like Alzheimer’s disease. In silico studies have indicated that HBD can interact with key enzymes involved in neurodegeneration, potentially inhibiting their activity and protecting neuronal cells from oxidative stress .
The mechanisms underlying the biological activities of HBD are multifaceted:
- Apoptosis Induction : HBD activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell death.
- Antioxidant Activity : HBD exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cells.
Case Studies
- Breast Cancer Model : A study conducted on MCF-7 cells revealed that treatment with HBD resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Bacterial Infection Trials : In vivo trials using murine models demonstrated that administration of HBD significantly reduced bacterial load in infections caused by S. aureus and E. coli, supporting its potential application as an antibacterial agent .
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one, and how can reaction conditions be optimized?
- Methodology :
- Oxidative Cyclization : Utilize phenolic precursors (e.g., 4-methoxyphenol) with styrene derivatives in hexafluoropropanol as a solvent, catalyzed by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at room temperature .
- Optimization Strategies : Vary solvent polarity (e.g., THF vs. dichloromethane), adjust stoichiometry of oxidizing agents, and explore temperature effects on yield and regioselectivity. Column chromatography (hexane/ethyl acetate gradients) is commonly used for purification .
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
- Methodology :
- Data Collection : Single crystals are grown via slow evaporation (e.g., in diisopropyl ether) and analyzed using Cu-Kα radiation.
- Refinement : SHELXL-97 software refines atomic positions, bond lengths, and angles. Hydrogen atoms are positioned geometrically with riding models (C–H = 0.95–0.98 Å). Planarity of benzofuran rings and dihedral angles between substituents are quantified .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR (CDCl₃ or DMSO-d₆) identify substituent environments (e.g., methyl groups at δ 1.4–1.6 ppm, hydroxyl protons at δ 5.2–5.5 ppm).
- IR : Stretching frequencies for lactone C=O (1750–1780 cm⁻¹) and hydroxyl groups (3200–3400 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this benzofuranone derivative?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites.
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents to study tautomerization or stability of intermediates .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data across studies?
- Methodology :
- Cross-Validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures to identify outliers.
- Multi-Technique Analysis : Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering) that may explain discrepancies in reported spectra .
Q. How does substituent variation at the 3-position influence biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with sulfonyl, alkyl, or halogen substituents. Test antifungal/antimicrobial activity via microdilution assays (MIC values against Candida albicans or Staphylococcus aureus). Correlate activity with electronic descriptors (e.g., Hammett constants) .
Q. What intermolecular interactions stabilize the crystal packing of this compound?
- Methodology :
- π-Stacking Analysis : Measure centroid-centroid distances (e.g., 3.6–3.8 Å for furan-benzene interactions) using Mercury software.
- Hydrogen Bonding : Identify C–H⋯O and C–H⋯π interactions via Hirshfeld surface analysis .
Safety and Handling
Q. What safety protocols are essential when handling 5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
